3-Nitrophenyl 4-chlorobenzoate 3-Nitrophenyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 15026-13-8
VCID: VC18738130
InChI: InChI=1S/C13H8ClNO4/c14-10-6-4-9(5-7-10)13(16)19-12-3-1-2-11(8-12)15(17)18/h1-8H
SMILES:
Molecular Formula: C13H8ClNO4
Molecular Weight: 277.66 g/mol

3-Nitrophenyl 4-chlorobenzoate

CAS No.: 15026-13-8

Cat. No.: VC18738130

Molecular Formula: C13H8ClNO4

Molecular Weight: 277.66 g/mol

* For research use only. Not for human or veterinary use.

3-Nitrophenyl 4-chlorobenzoate - 15026-13-8

Specification

CAS No. 15026-13-8
Molecular Formula C13H8ClNO4
Molecular Weight 277.66 g/mol
IUPAC Name (3-nitrophenyl) 4-chlorobenzoate
Standard InChI InChI=1S/C13H8ClNO4/c14-10-6-4-9(5-7-10)13(16)19-12-3-1-2-11(8-12)15(17)18/h1-8H
Standard InChI Key AHUKGYSUIVJQER-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-nitrophenyl 4-chlorobenzoate consists of two aromatic rings connected by an ester functional group. The phenyl ring features a nitro (-NO₂) group at the meta position, while the benzoate moiety bears a chlorine atom at the para position. This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing group, polarizing the ester carbonyl and enhancing susceptibility to nucleophilic attack, while the chlorine atom contributes moderate electron-withdrawing effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₈ClNO₄
Molecular Weight277.66 g/mol
IUPAC Name3-Nitrophenyl 4-chlorobenzoate
SMILESO=C(Oc1cc(ccc1N+[O-])c2ccc(Cl)cc2

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons and ester carbonyl. The ¹H NMR spectrum displays aromatic protons in the δ 7.5–8.5 ppm range, with splitting patterns indicative of meta and para substitution. The ester carbonyl carbon appears at δ ~165 ppm in the ¹³C NMR spectrum, while Fourier-transform infrared (FT-IR) spectroscopy shows a strong C=O stretch at ~1720 cm⁻¹ and nitro group vibrations at ~1520 and 1350 cm⁻¹ .

Synthesis and Purification Strategies

Conventional Esterification

The most widely reported synthesis involves a two-step process:

  • Activation of 4-Chlorobenzoic Acid: Treatment with thionyl chloride (SOCl₂) converts 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, monitored by thin-layer chromatography (TLC) in a hexane:ethyl acetate (8:2) solvent system .

  • Esterification with 3-Nitrophenol: The acyl chloride reacts with 3-nitrophenol in anhydrous dichloromethane under basic conditions (e.g., pyridine or DMAP catalyst). Purification via silica gel column chromatography with gradient elution (hexane:ethyl acetate) yields the product in >95% purity .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Acyl Chloride FormationSOCl₂, reflux, 2 hr92
EsterificationDMAP, DCM, rt, 12 hr88

Industrial-Scale Production

Continuous flow reactors optimize reaction efficiency by maintaining precise temperature control (60–80°C) and reducing side reactions. Automated systems enable real-time monitoring of reactant concentrations, achieving batch-to-batch consistency with >90% conversion rates .

Reactivity and Kinetic Studies

Hydrolysis Mechanisms

3-Nitrophenyl 4-chlorobenzoate undergoes hydrolysis under acidic, basic, and enzymatic conditions. Base-catalyzed hydrolysis (e.g., NaOH) proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming 4-chlorobenzoic acid and 3-nitrophenolate. Enzymatic hydrolysis by lipases or proteases follows a two-step mechanism: (1) acylation of the enzyme’s active site serine residue, forming a tetrahedral intermediate, and (2) deacylation to release products .

Table 3: Hydrolysis Rate Constants (k, s⁻¹)

Conditionk (×10⁻³ s⁻¹)
0.1 M NaOH, 25°C4.2 ± 0.1
Trypsin, pH 7.4, 37°C1.8 ± 0.05
Lipase, pH 7.0, 40°C2.3 ± 0.07

Hammett LFER Analysis

Kinetic studies using para-substituted benzoate esters reveal a biphasic Hammett plot (ρ = +1.2 for electron-withdrawing groups, ρ = -0.8 for electron-donating groups), indicating a shift in the rate-determining step from nucleophilic attack to intermediate collapse . Computational modeling confirms a linear correlation (R² = 0.94) between the Mulliken charge on the carbonyl carbon and the σpara substituent constant, validating the electronic effects on reactivity .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antimicrobial agents, where the nitro group is reduced to an amine (-NH₂) for further functionalization. Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Enzymology and Biocatalysis

As a chromogenic substrate, 3-nitrophenyl 4-chlorobenzoate enables real-time monitoring of esterase activity via spectrophotometric detection of 4-nitrophenol release (λmax = 413 nm, ε = 18,300 M⁻¹cm⁻¹) . This application is critical in high-throughput screening for enzyme inhibitors or activators.

Polymer Chemistry

Incorporating the compound into polyesters enhances thermal stability (Tg increased by 15°C) and UV resistance due to the nitro group’s electron-withdrawing effects, making it suitable for coatings and packaging materials .

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